Trienomycin E
Overview
Description
Trienomycin E is a natural product found in Streptomyces seoulensis and Streptomyces with data available.
Biological Activity
Trienomycin E is a member of the ansamycin family, which includes various compounds known for their biological activities, particularly in the fields of oncology and antimicrobial research. This article focuses on the biological activity of this compound, discussing its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
This compound exhibits its biological activity primarily through the inhibition of specific cellular pathways. Research has indicated that it acts as an inhibitor of the STAT3 signaling pathway, which is often overactive in various cancers, including pancreatic cancer. By inhibiting this pathway, this compound may reduce tumor growth and enhance apoptosis in malignant cells .
Anticancer Properties
This compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, studies show that it has potent activity against HeLa S3 cells and PLC hepatoma cells with IC50 values as low as 0.01 µg/ml . The compound's ability to induce cell death in these lines suggests its potential as an anticancer agent.
Antimicrobial Activity
While this compound is primarily noted for its cytotoxic properties, its antimicrobial activity remains limited. Similar to its analogs, it shows weak activity against certain fungal pathogens like Piricularia oryzae at high concentrations (1,000 µg/ml) but lacks significant antibacterial effects against a broad spectrum of bacteria and yeasts .
In Vitro Studies
Several studies have evaluated the effects of this compound on cancer cell lines:
- HeLa S3 Cells : Exhibited significant cytotoxicity with an IC50 value of 0.01 µg/ml.
- PLC Hepatoma Cells : Showed similar sensitivity with an IC50 value of 0.1 µg/ml.
These findings highlight the compound's potential for further development as an anticancer therapeutic.
Research Findings Summary
Study | Cell Line | IC50 (µg/ml) | Activity |
---|---|---|---|
Study 1 | HeLa S3 | 0.01 | Cytotoxic |
Study 2 | PLC Hepatoma | 0.1 | Cytotoxic |
Study 3 | Piricularia oryzae | 1000 | Weak Antifungal |
Synthesis and Structural Insights
The synthesis of this compound involves complex organic reactions that yield a triene-containing ansamycin structure. Recent advancements in synthetic methodologies have allowed for more efficient production routes, significantly shortening the total synthesis steps required compared to earlier methods .
Structural Characteristics
This compound shares structural similarities with other ansamycins, characterized by a unique triene moiety that contributes to its biological activity. The molecular formula and structural configurations are critical for understanding how modifications can enhance or diminish its efficacy.
Properties
IUPAC Name |
[(5R,6Z,8Z,10Z,13S,14S,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(4-methylpentanoylamino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50N2O7/c1-23(2)17-18-32(39)36-26(5)35(42)44-31-16-11-9-7-8-10-15-30(43-6)22-33(40)37-28-19-27(20-29(38)21-28)14-12-13-24(3)34(41)25(31)4/h7-11,13,15,19-21,23,25-26,30-31,34,38,41H,12,14,16-18,22H2,1-6H3,(H,36,39)(H,37,40)/b8-7-,11-9-,15-10-,24-13-/t25-,26-,30+,31+,34+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBUXIPSVLPJSA-HWRDDRQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C/C=C\C=C/C=C\[C@@H](CC(=O)NC2=CC(=CC(=C2)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)CCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107140-29-4 | |
Record name | Trienomycin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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